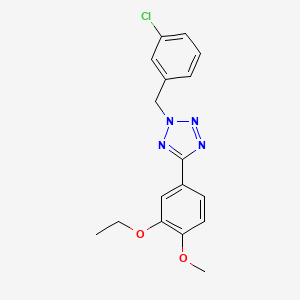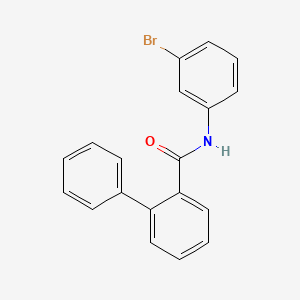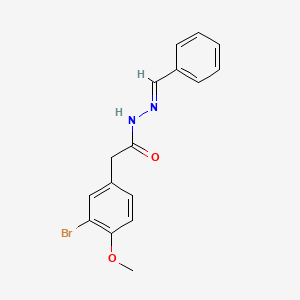![molecular formula C16H22N2O5 B4550110 N-[(4-butoxyphenyl)acetyl]glycylglycine](/img/structure/B4550110.png)
N-[(4-butoxyphenyl)acetyl]glycylglycine
Descripción general
Descripción
N-[(4-butoxyphenyl)acetyl]glycylglycine is a useful research compound. Its molecular formula is C16H22N2O5 and its molecular weight is 322.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.15287181 g/mol and the complexity rating of the compound is 392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Glutathione Metabolism and Health Implications
Glutathione, a tripeptide consisting of glutamate, cysteine, and glycine, plays a pivotal role in antioxidant defense, nutrient metabolism, and regulation of cellular events. Its biosynthesis and modulation are crucial for maintaining cellular redox balance and protecting against oxidative stress-related diseases. This research underscores the importance of peptides in health and disease management, suggesting potential research applications of N-[(4-butoxyphenyl)acetyl]glycylglycine in studying similar pathways (Wu et al., 2004).
Peptide Radiolytic Oxidation
Research on the radiolytic oxidation of peptide derivatives, including N-acetylglycine and glycylglycine, provides insights into the stability and degradation pathways of peptides under gamma radiation. This information is valuable for understanding the stability of compounds like this compound under similar conditions (Makada & Garrison, 1972).
Interactions with Surfactants
Studies on the interactions of glycyl dipeptides with surfactants shed light on the behavior of peptides in various chemical environments. Such research helps in understanding the solubility, stability, and reaction kinetics of peptide-based compounds in the presence of surfactants, potentially guiding the formulation of peptide-based drugs or biomaterials (Yan et al., 2010).
Genotoxic Activity of Compounds
Investigating the genotoxic potential of chemicals like glyphosate provides a framework for assessing the safety and environmental impact of related compounds. Such studies are essential for evaluating the potential health risks associated with exposure to peptides and their derivatives (Bolognesi et al., 1997).
Glycine in Chemical Evolution
Exploring the dimerization rate of glycine under various environmental conditions offers insights into the chemical evolution of life. This research highlights the potential of simple amino acids and their derivatives in prebiotic chemistry and the origin of life, which could extend to compounds like this compound (Sakata et al., 2010).
Propiedades
IUPAC Name |
2-[[2-[[2-(4-butoxyphenyl)acetyl]amino]acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-2-3-8-23-13-6-4-12(5-7-13)9-14(19)17-10-15(20)18-11-16(21)22/h4-7H,2-3,8-11H2,1H3,(H,17,19)(H,18,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJOOWKMXYKONS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CC(=O)NCC(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-cyano-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]isonicotinamide](/img/structure/B4550034.png)
![2-[2-methoxy-4-[(E)-[1-(3-nitrophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B4550038.png)


![Methyl {[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetate](/img/structure/B4550052.png)
![[1-(3,5-dimethylphenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl]acetic acid](/img/structure/B4550058.png)
![methyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4550061.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-ethoxyphenyl)acetyl]hydrazinecarboxamide](/img/structure/B4550063.png)

![N-{3-[(3,5-DICHLOROPHENYL)CARBAMOYL]-2-THIENYL}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4550074.png)

![tert-butyl 2-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B4550096.png)

